4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide
Description
4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide is a synthetic organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This specific compound is characterized by its unique structure, which includes a thiadiazole ring substituted with a carboxamide group and a propoxyphenyl moiety
Properties
IUPAC Name |
4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-7-20-13-8-10(2)5-6-12(13)9-16-15(19)14-11(3)17-18-21-14/h5-6,8H,4,7,9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKKUFWQTDFGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C)CNC(=O)C2=C(N=NS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides and carboxylic acids, under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiadiazole intermediate with an amine, such as methylamine, under suitable conditions.
Attachment of the Propoxyphenyl Moiety: The final step involves the alkylation of the thiadiazole carboxamide with a propoxyphenyl derivative, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The aromatic ring in the propoxyphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the design of new drugs, particularly due to its thiadiazole core, which is known for its biological activity. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: Thiadiazole derivatives are investigated for their electronic properties, making them candidates for use in organic semiconductors and other electronic materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-[(4-methylphenyl)methyl]thiadiazole-5-carboxamide
- 4-methyl-N-[(4-ethoxyphenyl)methyl]thiadiazole-5-carboxamide
- 4-methyl-N-[(4-methyl-2-ethoxyphenyl)methyl]thiadiazole-5-carboxamide
Uniqueness
4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide is unique due to the presence of the propoxy group, which can influence its lipophilicity and, consequently, its biological activity and solubility. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
